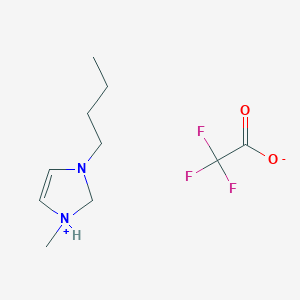
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is an ionic liquid that has gained attention in various scientific fields due to its unique properties. Ionic liquids are salts in the liquid state at room temperature, and they are known for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate typically involves the reaction of 1-butyl-3-methylimidazolium bromide with silver trifluoroacetate. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
-
Preparation of 1-butyl-3-methylimidazolium bromide
- React 1-methylimidazole with 1-bromobutane in the presence of a base such as potassium carbonate.
- The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
-
Formation of this compound
- React 1-butyl-3-methylimidazolium bromide with silver trifluoroacetate in a suitable solvent like dichloromethane.
- The reaction mixture is stirred at room temperature until the formation of the desired ionic liquid is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of impurities and to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The ionic liquid can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate anion.
Complexation Reactions: It can form complexes with metal ions, which is useful in catalysis and separation processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out at room temperature in polar solvents.
Complexation: Metal salts such as palladium chloride or copper sulfate are used to form complexes with the ionic liquid. These reactions are often conducted in aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazolium salts can be formed.
Metal Complexes: The formation of metal-imidazolium complexes can lead to products with enhanced catalytic properties.
Wissenschaftliche Forschungsanwendungen
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a variety of pharmaceutical compounds.
Industry: Utilized in processes such as electroplating, battery electrolytes, and as a medium for chemical separations.
Wirkmechanismus
The mechanism by which 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-butyl-3-methylimidazolium acetate
- 1-butyl-3-methylimidazolium bromide
- 1-butyl-3-methylimidazolium chloride
Uniqueness
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and the ability to form stronger hydrogen bonds compared to other imidazolium-based ionic liquids. This makes it particularly useful in applications requiring robust performance under extreme conditions.
Eigenschaften
Molekularformel |
C10H17F3N2O2 |
|---|---|
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H16N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-7H,3-5,8H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
DVYSHWKJRYAQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C[NH+](C=C1)C.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


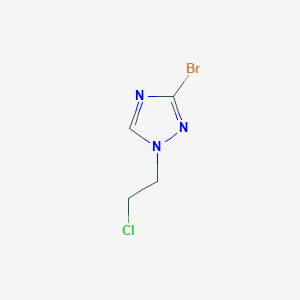


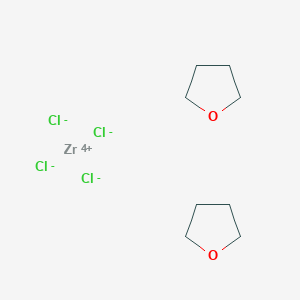



![5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348257.png)
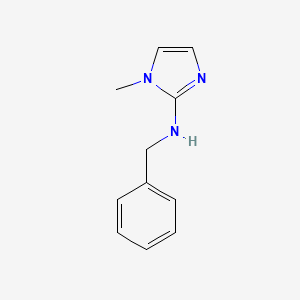
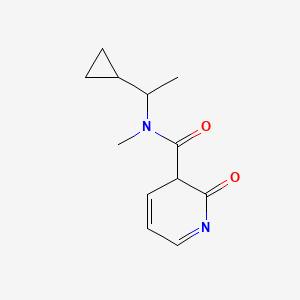

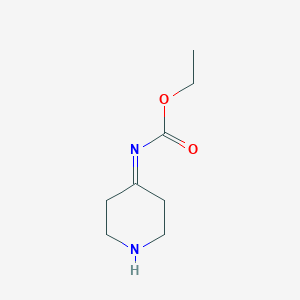
![2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione](/img/structure/B12348306.png)
amine](/img/structure/B12348307.png)
